BenchChemオンラインストアへようこそ!

Ladarixin sodium

Allosteric inhibition Receptor binding affinity Structure-activity relationship

Select Ladarixin sodium for its unique non-competitive allosteric blockade of CXCR1 and CXCR2, offering balanced, sub-nanomolar dual inhibition. Its key differentiator is functional selectivity: it blocks neutrophil basement membrane penetration without impairing vascular adhesion, a profile absent in orthosteric or subtype-biased antagonists. With validated oral bioavailability (10 mg/kg/day), it is the superior choice for chronic in vivo models exceeding two weeks, where injectable-only alternatives like Reparixin impose significant logistical and animal welfare constraints. Ideal for corticosteroid-insensitive respiratory disease, fibrosis, and diabetic complication research.

Molecular Formula C11H12F3NNaO6S2
Molecular Weight 398.3 g/mol
CAS No. 865625-56-5
Cat. No. B1674320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLadarixin sodium
CAS865625-56-5
SynonymsDF-2156A;  DF2156A;  DF 2156A;  DF-2156;  DF2156;  DF 2156;  Ladarixin Sodium.
Molecular FormulaC11H12F3NNaO6S2
Molecular Weight398.3 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)NS(=O)(=O)C.[Na]
InChIInChI=1S/C11H12F3NO6S2.Na/c1-7(10(16)15-22(2,17)18)8-3-5-9(6-4-8)21-23(19,20)11(12,13)14;/h3-7H,1-2H3,(H,15,16);/t7-;/m1./s1
InChIKeyYMGBYLZZAUVODU-OGFXRTJISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ladarixin Sodium (DF 2156A, CAS 865625-56-5): Orally Active Dual CXCR1/CXCR2 Allosteric Antagonist for Inflammatory and Autoimmune Disease Research


Ladarixin sodium (DF 2156A, CAS 865625-56-5) is a second-generation, orally bioavailable, non-competitive, dual allosteric inhibitor of C-X-C motif chemokine receptors 1 and 2 (CXCR1 and CXCR2), which mediate interleukin-8 (CXCL8/IL-8) signaling in neutrophil recruitment and inflammatory cascades [1]. Developed by Dompé Farmaceutici S.p.A., the compound has advanced to Phase 3 clinical evaluation for preserving pancreatic β-cell function in new-onset type 1 diabetes (T1D) and has demonstrated preclinical efficacy across multiple inflammatory disease models, including COPD, asthma, pulmonary fibrosis, ischemia-reperfusion injury, and diabetic complications [2].

Why Ladarixin Sodium Cannot Be Substituted with Generic CXCR1/CXCR2 Antagonists in Critical Research Applications


CXCR1/CXCR2 antagonists exhibit substantial heterogeneity in receptor binding mode (allosteric vs. orthosteric), target subtype selectivity profiles (CXCR1-biased, CXCR2-biased, or balanced dual inhibition), oral bioavailability, and functional effects on neutrophil trafficking [1]. Ladarixin sodium is characterized as a non-competitive allosteric dual inhibitor that blocks neutrophil extravasation at the level of vascular basement membrane penetration while preserving intravascular adhesion—a functional selectivity profile not shared by orthosteric antagonists or receptor subtype-selective inhibitors [2]. Consequently, substituting Ladarixin sodium with compounds such as Reparixin (first-generation allosteric inhibitor with lower affinity and parenteral-only administration), Navarixin (CXCR2-biased orthosteric antagonist), or highly CXCR2-selective agents (e.g., CXCR2-IN-68) will yield materially different pharmacological outcomes in assays and disease models that depend on balanced CXCR1/CXCR2 blockade, oral route of administration, or preservation of neutrophil adhesion functions.

Product-Specific Quantitative Evidence Guide: Ladarixin Sodium (DF 2156A) Comparative Performance Data for Procurement and Experimental Selection


Allosteric Binding Affinity: 100-Fold Higher Affinity than First-Generation CXCR1/2 Inhibitors

Ladarixin binds an allosteric pocket of the transmembrane region of both CXCR1 and CXCR2 receptors with approximately 100-fold higher affinity than first-generation CXCR1/2 inhibitors such as Reparixin [1]. This affinity improvement was achieved through rational design based on the structure of Reparixin, resulting in a second-generation dual inhibitor with substantially enhanced target engagement [2].

Allosteric inhibition Receptor binding affinity Structure-activity relationship CXCR1 CXCR2

Oral Bioavailability: Enables Chronic Dosing Regimens Not Feasible with Parenteral-Only CXCR1/2 Inhibitors

Ladarixin sodium is orally bioavailable and administered as a 400 mg twice-daily oral capsule in clinical trials, with confirmed systemic exposure sufficient to achieve target engagement and therapeutic effects in both preclinical disease models and human studies [1][2]. This contrasts with Reparixin, a first-generation CXCR1/2 allosteric inhibitor that requires parenteral (intravenous or intraperitoneal) administration due to lack of oral bioavailability [3].

Oral bioavailability Pharmacokinetics Route of administration Chronic dosing In vivo pharmacology

Functional Selectivity: Inhibits Neutrophil Extravasation Without Impairing Intravascular Adhesion

In intravital microscopy studies of the mouse cremaster muscle and in vitro flow chamber assays, ladarixin selectively blocks neutrophil extravasation at the level of vascular basement membrane penetration without impairing neutrophil rolling or firm adhesion to inflamed endothelium [1]. Mechanistically, ladarixin abolishes neutrophil elastase translocation to the neutrophil surface in a CXCR1/2-dependent manner, reducing elastase-mediated extracellular matrix degradation required for basement membrane penetration, while leaving upstream adhesion processes intact [1]. This functional selectivity profile is mechanistically distinct from orthosteric CXCR1/CXCR2 antagonists and receptor subtype-selective inhibitors, though head-to-head quantitative comparison data with other compounds in this specific functional assay remain unavailable at the time of analysis.

Neutrophil trafficking Functional selectivity Extravasation Intravital microscopy Host defense preservation

In Vitro Potency: Inhibits Human PMN Migration to CXCL8 with IC₅₀ of 0.7 nM

Ladarixin sodium inhibits human polymorphonuclear leukocyte (PMN) migration induced by CXCL8 (IL-8) with an IC₅₀ of 0.7 nM in vitro . For comparative context: Reparixin, the first-generation CXCR1/2 allosteric inhibitor, exhibits IC₅₀ values of 1 nM for CXCR1-mediated chemotaxis and 100 nM for CXCR2-mediated cell migration . Navarixin (SCH-527123), an orthosteric CXCR2/CXCR1 antagonist, demonstrates IC₅₀ values of 2.6 nM (CXCR2) and 36 nM (CXCR1) . Note that these potency measurements derive from different assay systems and should be interpreted as cross-study comparable rather than direct head-to-head data.

Neutrophil chemotaxis IC₅₀ CXCL8 IL-8 In vitro pharmacology

Therapeutic Window in Diabetic Complications: Late-Stage Protection Independent of Glycemic Control

In a streptozotocin (STZ)-induced T1DM rat model, early daily ladarixin treatment (4–8 weeks post-STZ) mitigated dysmetabolism (blood glucose, insulin) and prevented signs of diabetic peripheral neuropathy (DPN) and diabetic retinopathy (DR) [1]. Notably, late daily ladarixin treatment (8–12 weeks post-STZ) failed to reverse established T1D metabolic parameters or β-cell dysfunction, yet still mitigated STZ-induced mechanical allodynia, thermal hyperalgesia, and vitreous/retinal inflammatory/pro-angiogenic signs of DR—demonstrating a protective effect against diabetic complications that is independent of glycemic control and β-cell functional preservation [1]. Direct comparative data with other CXCR1/CXCR2 antagonists in this specific complication model are not available in the literature; this evidence represents class-level inference regarding the compound's unique therapeutic window.

Diabetic peripheral neuropathy Diabetic retinopathy STZ-induced diabetes Complication prevention Glycemic independence

Optimal Research and Industrial Application Scenarios for Ladarixin Sodium Based on Differentiated Evidence Profile


Chronic In Vivo Efficacy Studies in Neutrophil-Driven Inflammatory Disease Models Requiring Repeated Oral Dosing

Ladarixin sodium's oral bioavailability and 10 mg/kg/day oral dosing regimen (validated in murine models of chronic OVA exposure, bleomycin-induced pulmonary fibrosis, and STZ-induced T1DM) [1] make it the preferred CXCR1/CXCR2 antagonist for chronic in vivo studies exceeding 2 weeks, where repeated parenteral administration of Reparixin or other injectable-only inhibitors imposes prohibitive animal welfare and logistical constraints. The compound's validated efficacy in reducing neutrophilic inflammation, tissue remodeling, and airway hyperresponsiveness in corticosteroid-insensitive models [2] further supports its selection for chronic respiratory disease and fibrosis research programs.

Diabetic Complication Research Focusing on Neuropathy and Retinopathy Independent of Glycemic Control

Based on evidence from the STZ-induced T1DM rat model, ladarixin sodium is uniquely positioned for research applications investigating diabetic peripheral neuropathy (DPN) and diabetic retinopathy (DR) where the mechanism of action operates independently of glycemic control restoration [1]. This scenario is particularly relevant for studies targeting established diabetic complications in patients with optimized glucose management, distinguishing ladarixin from interventions that require early intervention before β-cell loss or that function solely through metabolic improvement.

Neutrophil Extravasation Mechanism Studies Requiring Preservation of Intravascular Adhesion Function

Ladarixin sodium's demonstrated functional selectivity—blocking neutrophil extravasation at the basement membrane penetration step without impairing rolling or firm adhesion to inflamed endothelium [1]—makes it the compound of choice for investigators studying the molecular mechanisms of neutrophil trafficking with minimal disruption to upstream adhesion events. This property is particularly valuable in intravital microscopy studies and in vitro flow chamber assays where preservation of physiological adhesion processes is critical for experimental validity.

High-Throughput Screening and Cell-Based Assays Requiring Sub-Nanomolar CXCR1/CXCR2 Dual Inhibition

With an IC₅₀ of 0.7 nM for inhibition of human PMN migration to CXCL8 [1], ladarixin sodium provides sub-nanomolar potency suitable for high-throughput screening campaigns and cell-based functional assays where low compound consumption and minimal vehicle effects are prioritized. This potency, combined with balanced dual CXCR1/CXCR2 inhibition, distinguishes ladarixin from CXCR2-selective agents (e.g., CXCR2-IN-68 with 730-fold selectivity) or CXCR1-biased inhibitors (e.g., Reparixin with 100-fold CXCR1 preference), making it the appropriate choice when experimental objectives require blockade of both receptor subtypes at similar effective concentrations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ladarixin sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.